6-Bromo-3-(2-nitrovinyl)-1H-indole
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Overview
Description
6-Bromo-3-(2-nitrovinyl)-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and marine organisms This compound is characterized by the presence of a bromine atom at the 6th position and a nitrovinyl group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-bromoindole with nitroethylene. One common method is the Michael addition reaction, where 6-bromoindole is reacted with nitroethylene in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of a nitroalkene intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Bromo-3-(2-nitrovinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-nitrovinyl)-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom may also play a role in enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrovinyl)-1H-indole: Lacks the bromine atom at the 6th position.
6-Bromoindole: Lacks the nitrovinyl group at the 3rd position.
6-Bromo-3-(2-aminovinyl)-1H-indole: Contains an amino group instead of a nitro group.
Uniqueness
6-Bromo-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both a bromine atom and a nitrovinyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
6-bromo-3-[(E)-2-nitroethenyl]-1H-indole |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H/b4-3+ |
InChI Key |
UVNXVMQPLCESSJ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C=C[N+](=O)[O-] |
Origin of Product |
United States |
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